molecular formula C11H9Br2N3O2 B15229595 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid CAS No. 886500-14-7

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid

Cat. No.: B15229595
CAS No.: 886500-14-7
M. Wt: 375.02 g/mol
InChI Key: MOCAYHXCIYPUDG-UHFFFAOYSA-N
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Description

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of two bromine atoms at positions 6 and 8 on the quinazoline ring, and an amino group attached to a propanoic acid moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with formic acid.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

    Attachment of Propanoic Acid Moiety: The final step involves the coupling of the aminoquinazoline intermediate with a propanoic acid derivative, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dehalogenated quinazoline derivatives.

    Substitution: Formation of amino or thiol-substituted quinazoline derivatives.

Scientific Research Applications

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6,8-diiodoquinazolin-4-yl)amino]propanoic acid
  • 3-[(6,8-dichloroquinazolin-4-yl)amino]propanoic acid
  • 3-[(6,8-difluoroquinazolin-4-yl)amino]propanoic acid

Uniqueness

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid is unique due to the presence of bromine atoms, which can enhance its biological activity and binding affinity to molecular targets compared to its halogenated analogs. The bromine atoms also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable candidate for further research and development.

Properties

CAS No.

886500-14-7

Molecular Formula

C11H9Br2N3O2

Molecular Weight

375.02 g/mol

IUPAC Name

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H9Br2N3O2/c12-6-3-7-10(8(13)4-6)15-5-16-11(7)14-2-1-9(17)18/h3-5H,1-2H2,(H,17,18)(H,14,15,16)

InChI Key

MOCAYHXCIYPUDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)NCCC(=O)O)Br)Br

Origin of Product

United States

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